

Synonyms for 2-Methyl-3-phenylpropanoic acid (e.g., alpha-Methylhydrocinnamic acid)

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Compound of Interest

Compound Name: 2-Methyl-3-phenylpropanoic acid

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An In-depth Technical Guide to 2-Methyl-3-phenylpropanoic Acid and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methyl-3-phenylpropanoic acid**, also known by its common synonym α -Methylhydrocinnamic acid. This document consolidates critical information on its nomenclature, physicochemical properties, synthesis, analytical characterization, and biological significance, making it an essential resource for professionals in research and drug development.

Nomenclature and Synonyms

2-Methyl-3-phenylpropanoic acid is a carboxylic acid with a well-defined structure, leading to various systematic and common names. Understanding these synonyms is crucial for comprehensive literature searches and unambiguous identification. The compound exists as a racemate and as individual enantiomers, each with a distinct CAS Registry Number.

Synonym	Type	CAS Registry Number	Chirality
2-Methyl-3-phenylpropanoic acid	IUPAC Name	1009-67-2[1]	Racemic
α -Methylhydrocinnamic acid	Common Name	1009-67-2[1]	Racemic
2-Benzylpropionic acid	Common Name	1009-67-2[1]	Racemic
Benzenepropanoic acid, α -methyl-	Systematic Name	1009-67-2[1]	Racemic
(S)-2-Methyl-3-phenylpropanoic acid	IUPAC Name	14367-54-5[2][3]	(S)-enantiomer
(S)-2-Benzylpropanoic acid	Common Name	14367-54-5[2]	(S)-enantiomer
DEAMINO-METHYL-PHENYLALANINE	Trivial Name	14367-54-5[2]	(S)-enantiomer
(R)-2-Methyl-3-phenylpropanoic acid	IUPAC Name	Not specified	(R)-enantiomer

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of **2-Methyl-3-phenylpropanoic acid** is fundamental for its application in research and development.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1][3]
Molecular Weight	164.20 g/mol	[1][4]
Melting Point	39-41 °C	[4]
Boiling Point	167-168 °C at 23 mmHg	[4]
Density	1.065 g/mL at 25 °C	[4]
XLogP3	2.1	[2]
pKa	Not specified	
Solubility	Soluble in organic solvents like CDCl ₃ for NMR analysis.	[5]

Spectroscopic Data

Spectroscopic data is vital for the structural confirmation and purity assessment of **2-Methyl-3-phenylpropanoic acid**.

Technique	Key Data and Interpretation	Reference
^1H NMR	In CDCl_3 , characteristic signals are observed for the aromatic protons (multiplet, ~ 7.20 - 7.40 ppm), the methine proton (quartet, ~ 3.73 ppm), the methyl protons (doublet, ~ 1.51 ppm), and the carboxylic acid proton (broad singlet, ~ 11.5 - 11.7 ppm).	[6]
^{13}C NMR	In CDCl_3 , distinct peaks are observed for the carboxylic carbon (~ 181.1 ppm), aromatic carbons (~ 127.2 - 139.7 ppm), the methine carbon (~ 45.4 ppm), and the methyl carbon (~ 18.0 ppm).	[5][6]
Mass Spectrometry (MS)	The molecular ion peak (M^+) is observed at m/z 150. A prominent base peak at m/z 105 corresponds to the loss of the carboxyl group ($[\text{M} - \text{COOH}]^+$). Another significant fragment is the phenyl cation at m/z 77 ($[\text{C}_6\text{H}_5]^+$).	[6]
Infrared (IR) Spectroscopy	Key absorption bands include a broad O-H stretch for the carboxylic acid (~ 2500 - 3300 cm^{-1}), a strong C=O stretch (~ 1700 - 1725 cm^{-1}), aromatic C-H stretches (>3000 cm^{-1}), and aliphatic C-H stretches (<3000 cm^{-1}).	[6]

Synthesis and Experimental Protocols

The synthesis of **2-Methyl-3-phenylpropanoic acid** can be achieved through various organic chemistry methodologies. Below are detailed protocols for its synthesis and analytical characterization.

Synthesis Protocol: Malonic Ester Synthesis

This protocol outlines a general approach for the synthesis of **2-Methyl-3-phenylpropanoic acid** via a malonic ester synthesis route.

Objective: To synthesize **2-Methyl-3-phenylpropanoic acid**.

Materials:

- Diethyl malonate
- Sodium ethoxide
- Benzyl chloride
- Methyl iodide
- Sodium hydroxide
- Hydrochloric acid
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- Alkylation with Benzyl Chloride: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate in absolute ethanol. Add a solution of sodium ethoxide in ethanol dropwise with stirring. After the addition is complete, add benzyl chloride dropwise and reflux the mixture for 2-3 hours.

- **Work-up:** After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the benzyl-substituted malonic ester.
- **Methylation:** Dissolve the product from the previous step in absolute ethanol and treat it with sodium ethoxide followed by methyl iodide. Reflux the mixture for 2-3 hours.
- **Hydrolysis and Decarboxylation:** Cool the reaction mixture and add a concentrated solution of sodium hydroxide. Reflux the mixture until the ester is completely hydrolyzed (monitor by TLC). After cooling, acidify the mixture with concentrated hydrochloric acid.
- **Isolation:** Heat the acidified mixture to effect decarboxylation until the evolution of CO₂ ceases. Cool the mixture and extract the product with diethyl ether. Wash the ether extract with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude **2-Methyl-3-phenylpropanoic acid**.
- **Purification:** Purify the crude product by distillation under reduced pressure or by recrystallization from a suitable solvent.

Analytical Protocol: GC-MS Analysis

Objective: To confirm the identity and purity of synthesized **2-Methyl-3-phenylpropanoic acid**.

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the synthesized compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **GC Conditions:**
 - **Column:** A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - **Injector Temperature:** 250 °C.

- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
- Data Analysis: Compare the retention time and the mass spectrum of the sample with a known standard or with library data to confirm the identity. The fragmentation pattern should be consistent with the expected structure, showing key fragments at m/z 150, 105, and 77.[6]

Biological Activity and Signaling Pathways

Derivatives of phenylpropanoic acid are a significant class of compounds in medicinal chemistry, known for their anti-inflammatory, analgesic, and potential anticancer activities.[7]

Enzyme Inhibition

2-Methyl-3-phenylpropanoic acid and its analogs have been investigated as inhibitors of various enzymes. For instance, related phenylpropionic acid derivatives are well-known inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[8] They have also been studied as inhibitors of metalloproteinases like thermolysin.[9]

Experimental Protocol: Thermolysin Inhibition Assay

Objective: To determine the inhibitory activity of **2-Methyl-3-phenylpropanoic acid** against thermolysin.

Materials:

- Thermolysin from *Bacillus thermoproteolyticus*
- Substrate: N-[3-(2-Furyl)acryloyl]-Gly-L-Leu-NH₂ (FAGLA)

- **2-Methyl-3-phenylpropanoic acid** (inhibitor)
- Tris-HCl buffer (pH 7.5)
- Dimethyl sulfoxide (DMSO)
- Spectrophotometer

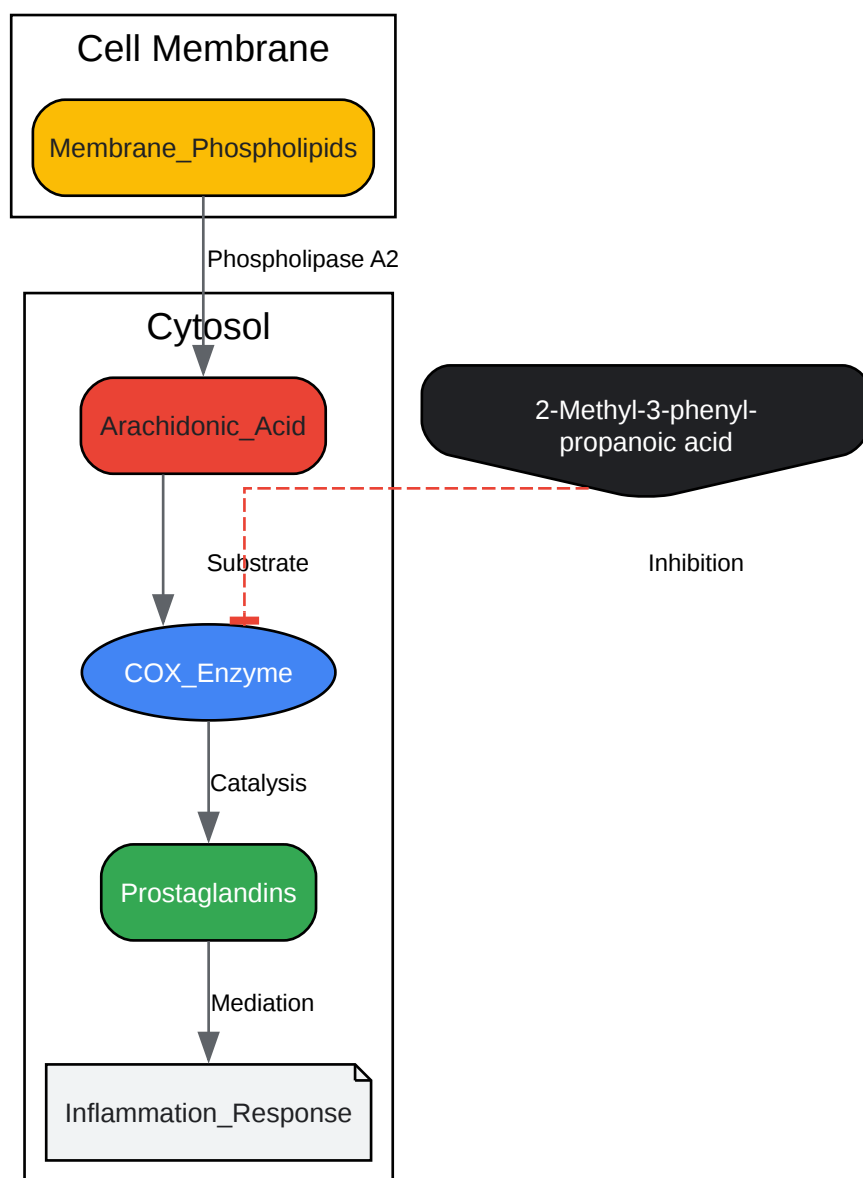
Procedure:

- **Preparation of Solutions:** Prepare a stock solution of thermolysin in Tris-HCl buffer. Prepare a stock solution of the substrate FAGLA in the same buffer. Prepare a stock solution of the inhibitor in DMSO and make serial dilutions in the buffer.
- **Assay:** In a 96-well plate, add the Tris-HCl buffer, the inhibitor solution at various concentrations, and the thermolysin solution. Incubate for 15 minutes at room temperature.
- **Initiation of Reaction:** Add the substrate solution to each well to start the reaction.
- **Measurement:** Monitor the decrease in absorbance at 345 nm over time using a spectrophotometer. The hydrolysis of FAGLA by thermolysin results in a decrease in absorbance.
- **Data Analysis:** Calculate the initial reaction rates for each inhibitor concentration. Determine the IC_{50} value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Potential Signaling Pathway Involvement

Based on the known targets of phenylpropanoic acid derivatives, a plausible signaling pathway that could be modulated by **2-Methyl-3-phenylpropanoic acid** is the inflammatory signaling cascade. Inhibition of enzymes like COX would lead to a downstream reduction in the production of prostaglandins, which are key mediators of inflammation.

Below is a conceptual diagram of a simplified inflammatory signaling pathway that could be targeted.

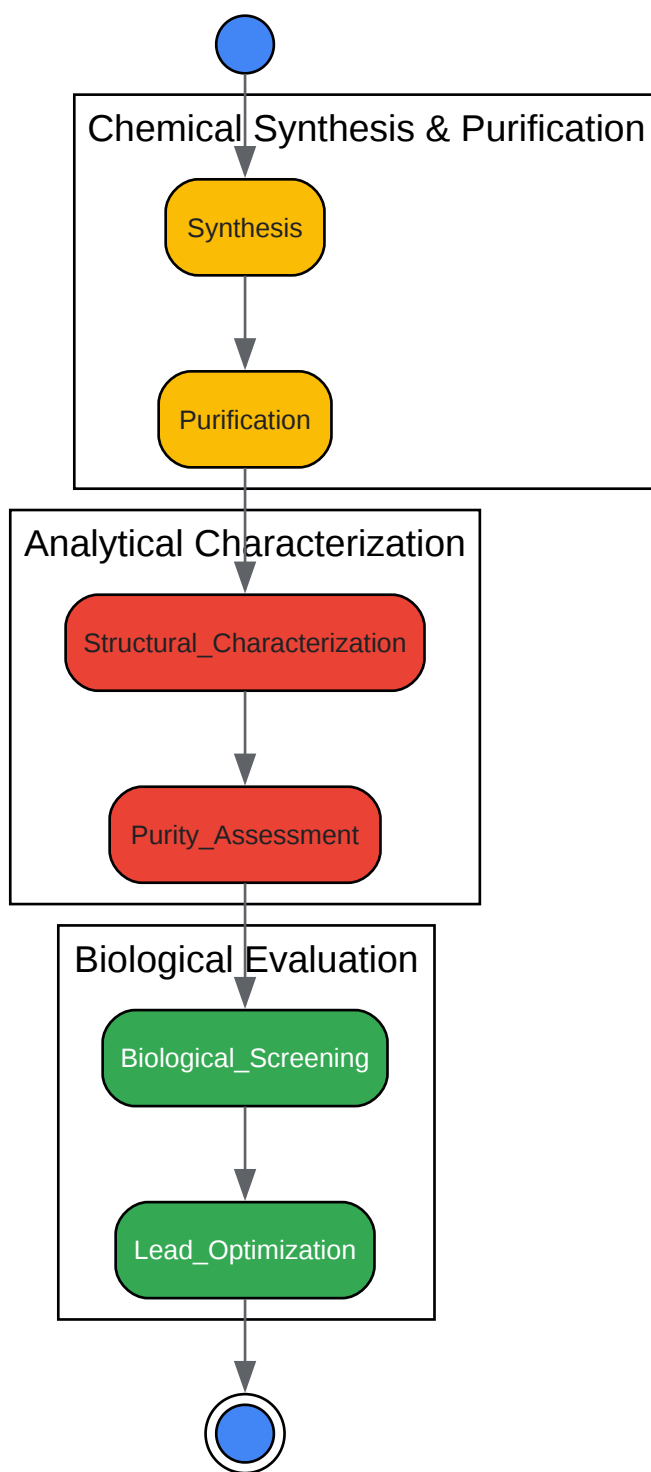


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Conceptual diagram of the potential inhibitory effect of **2-Methyl-3-phenylpropanoic acid** on the COX pathway.

Experimental and Logical Workflows

The development and characterization of **2-Methyl-3-phenylpropanoic acid** involve a logical progression of steps from synthesis to biological evaluation.



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General workflow for the development and evaluation of **2-Methyl-3-phenylpropanoic acid** derivatives.

This guide serves as a foundational resource for researchers and developers working with **2-Methyl-3-phenylpropanoic acid**. The provided data and protocols are intended to facilitate further investigation into the properties and applications of this versatile chemical entity.

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